molecular formula C8H12Cl3NO3S B12599418 2,2,2-Trichloroethyl 7-azabicyclo[4.1.0]heptane-7-sulfonate CAS No. 917616-24-1

2,2,2-Trichloroethyl 7-azabicyclo[4.1.0]heptane-7-sulfonate

Cat. No.: B12599418
CAS No.: 917616-24-1
M. Wt: 308.6 g/mol
InChI Key: YDXKWPSURWWCAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,2-Trichloroethyl 7-azabicyclo[4.1.0]heptane-7-sulfonate is a bicyclic sulfonate ester featuring a 7-azabicyclo[4.1.0]heptane core fused with a sulfonate group substituted by a 2,2,2-trichloroethyl moiety.

The 7-azabicyclo[4.1.0]heptane scaffold is notable for its fused aziridine and cyclohexane rings, which introduce significant ring strain and reactivity. Sulfonate esters of this system, such as those substituted with aryl or alkyl groups, are often used as electrophilic reagents or protecting groups in synthetic pathways .

Properties

CAS No.

917616-24-1

Molecular Formula

C8H12Cl3NO3S

Molecular Weight

308.6 g/mol

IUPAC Name

2,2,2-trichloroethyl 7-azabicyclo[4.1.0]heptane-7-sulfonate

InChI

InChI=1S/C8H12Cl3NO3S/c9-8(10,11)5-15-16(13,14)12-6-3-1-2-4-7(6)12/h6-7H,1-5H2

InChI Key

YDXKWPSURWWCAQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)N2S(=O)(=O)OCC(Cl)(Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trichloroethyl 7-azabicyclo[4.1.0]heptane-7-sulfonate typically involves multiple steps. One common method includes the reaction of 7-azabicyclo[4.1.0]heptane with trichloroethyl sulfonate under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sulfonate ester.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloroethyl 7-azabicyclo[4.1.0]heptane-7-sulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonate group to a sulfide.

    Substitution: Nucleophilic substitution reactions can replace the trichloroethyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2,2,2-Trichloroethyl 7-azabicyclo[4.1.0]heptane-7-sulfonate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,2-Trichloroethyl 7-azabicyclo[4.1.0]heptane-7-sulfonate involves its interaction with specific molecular targets. The trichloroethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The azabicyclo heptane ring provides structural stability, while the sulfonate group enhances solubility and reactivity.

Comparison with Similar Compounds

Key Observations :

  • Steric Considerations : The trichloroethyl group introduces greater steric bulk than methyl or iodine substituents, which may influence reaction kinetics and regioselectivity.
  • Stability : Tosyl-substituted analogs exhibit defined crystallinity (e.g., 55–56°C melting point ), whereas halogenated derivatives like the p-iodobenzenesulfonyl compound show structural distortions in the cyclohexane ring . The trichloroethyl variant’s stability remains uncharacterized but is hypothesized to align with sulfonate esters’ general sensitivity to hydrolysis.

Biological Activity

2,2,2-Trichloroethyl 7-azabicyclo[4.1.0]heptane-7-sulfonate (CAS Number: 917616-24-1) is a synthetic compound that has garnered interest due to its potential biological activities. This compound belongs to the class of bicyclic amines and is characterized by its unique molecular structure, which may contribute to its pharmacological properties.

  • Molecular Formula : C₈H₁₂Cl₃NO₃S
  • Molecular Weight : 308.61 g/mol
  • LogP : 3.2635
  • Polar Surface Area (PSA) : 54.76 Ų

The chemical structure includes a bicyclic framework with a sulfonate group, which may influence its interaction with biological targets.

The biological activity of this compound is hypothesized to involve modulation of neurotransmitter systems, particularly those related to cholinergic signaling. The compound may act as an inhibitor or modulator of acetylcholinesterase (AChE), an enzyme critical for neurotransmission.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Neuroprotective Effects : Potential implications in neurodegenerative diseases due to its ability to inhibit AChE.
  • Antimicrobial Activity : Some derivatives have shown efficacy against bacterial strains.
  • Anticancer Properties : Investigations into its cytotoxic effects on cancer cell lines are ongoing.

Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry explored the neuroprotective potential of similar bicyclic compounds on neuronal cell lines exposed to oxidative stress. The findings suggested that these compounds could reduce cell death and promote survival pathways through AChE inhibition and antioxidant activity .

Antimicrobial Activity

In vitro assessments have demonstrated that derivatives of bicyclic sulfonates possess significant antimicrobial properties against various pathogens, including Staphylococcus aureus and Escherichia coli. The mechanism appears to be linked to the disruption of bacterial cell membranes .

Anticancer Studies

Research conducted on the cytotoxic effects of related compounds on human cancer cell lines indicated that these compounds could induce apoptosis through mitochondrial pathways. The study highlighted the importance of structural modifications in enhancing anticancer activity .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
NeuroprotectiveInhibition of AChE; protection against oxidative stress
AntimicrobialEfficacy against Staphylococcus aureus and E. coli
AnticancerInduction of apoptosis in cancer cell lines

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.